JOJO-1 dye -

JOJO-1 dye

Catalog Number: EVT-1595551
CAS Number:
Molecular Formula: C47H56I4N8O2
Molecular Weight: 1272.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JOJO-1 dye is an organic iodide salt. It has a role as a fluorochrome. It contains a JOJO-1(4+).
Source

JOJO-1 dye is synthesized through various chemical methods, typically involving the modification of cyanine monomers. The dye's synthesis and properties have been documented in several scientific publications, indicating its significance in research and application contexts .

Classification

JOJO-1 belongs to a broader class of fluorescent dyes known as cyanine dyes. These dyes are characterized by their conjugated double bonds and are widely used in biological staining due to their high sensitivity and specificity for nucleic acids .

Synthesis Analysis

Methods

The synthesis of JOJO-1 typically involves a multi-step chemical process that can be tailored to optimize yield and purity. The dye is synthesized from simpler cyanine precursors through condensation reactions, often employing acidic catalysts to facilitate the formation of the desired chromophore structure.

Technical Details

One common method involves the condensation of pyrrole derivatives with aldehydes under acidic conditions, followed by oxidation steps that stabilize the dye structure. This process can be performed under mild conditions, allowing for scalability and reproducibility . Additionally, purification techniques such as column chromatography are often employed to isolate the final product from byproducts and unreacted starting materials .

Molecular Structure Analysis

Structure

The molecular structure of JOJO-1 consists of a series of conjugated aromatic rings linked by a polymethine chain, which is characteristic of cyanine dyes. This structure contributes to its strong absorption and emission properties.

Data

The specific absorption and emission wavelengths for JOJO-1 are typically around 491 nm and 509 nm, respectively, when bound to nucleic acids. This spectral profile allows for effective visualization in fluorescence microscopy applications .

Chemical Reactions Analysis

Reactions

JOJO-1 participates in several chemical reactions, primarily involving intercalation with nucleic acids. The interaction leads to significant changes in the fluorescence properties of the dye, making it a valuable tool for detecting DNA and RNA.

Technical Details

The binding mechanism involves both intercalation between base pairs and external binding modes, which can be influenced by factors such as dye concentration and the presence of salts . Studies have shown that at high dye-to-base pair ratios, JOJO-1 exhibits altered fluorescence characteristics, indicating a complex interaction with nucleic acids.

Mechanism of Action

Process

The mechanism by which JOJO-1 exerts its effects primarily revolves around its ability to bind selectively to nucleic acids. Upon binding, the dye induces conformational changes in the DNA or RNA structure, which can be monitored through changes in fluorescence intensity.

Data

Research indicates that JOJO-1 maintains its fluorescence under various experimental conditions, making it suitable for repeated imaging cycles in multiplex assays . This stability is crucial for applications requiring high-resolution imaging over extended periods.

Physical and Chemical Properties Analysis

Physical Properties

JOJO-1 is typically presented as a crystalline solid or powder that is soluble in organic solvents such as dimethylformamide. Its solubility profile allows for easy incorporation into biological assays.

Chemical Properties

The chemical stability of JOJO-1 under physiological conditions makes it an excellent candidate for use in live-cell imaging. Its photostability ensures that it retains its fluorescent properties during prolonged exposure to light .

Applications

Scientific Uses

JOJO-1 dye has numerous applications in scientific research:

  • Nucleic Acid Detection: Used extensively in assays for detecting DNA and RNA.
  • Fluorescence Microscopy: Ideal for visualizing cellular components due to its strong fluorescent signal.
  • Cell Viability Studies: Employed in assays assessing cell health and function through fluorescence-based methods.

The versatility of JOJO-1 makes it a valuable tool across various fields including molecular biology, genetics, and biochemistry .

Mechanistic Studies of Nucleic Acid Intercalation Dynamics

Bis-Intercalative Binding Modes and Structural Perturbations

JOJO-1 belongs to the cyanine dimer family of bis-intercalating dyes, characterized by two monomeric chromophores linked by a bridging chain. This molecular architecture enables simultaneous insertion into adjacent base-pair pockets within double-stranded DNA (dsDNA), as confirmed by NMR and X-ray crystallography studies of its structural analogues YOYO-1 and TOTO-1 [1] [3]. Upon binding, each monomeric unit elongates the DNA helix by approximately 0.34 nm due to base-pair separation during intercalation, resulting in a maximum theoretical extension of 68% at saturation (1 dye per 2 base pairs). However, the neighbor exclusion principle limits practical saturation to one JOJO-1 molecule per 3–4 base pairs, yielding observed extensions of 10–20% in magnetic tweezers experiments [3] [7].

Significant torsional perturbations accompany this elongation. Single-molecule twist measurements reveal that each bis-intercalation event untwists the DNA duplex by 106° ± 5°, substantially altering its topological properties. This unwinding facilitates DNA bending at physiological forces (< 1 pN), though paradoxically, the persistence length (a measure of bending rigidity) remains unchanged at ~50 nm across varying staining ratios (Rs = dye/base pair). This mechanical stability arises from JOJO-1’s inability to perturb base stacking interactions beyond its immediate intercalation sites [3] [7].

Table 1: Structural Parameters of JOJO-1-DNA Complexes

ParameterValueMeasurement TechniqueReference
Elongation per monomer unit0.34 ± 0.03 nmMagnetic tweezers [3]
Untwisting angle106° ± 5° per dyeFluorescence polarization [7]
Binding site size3–4 base pairsMcGhee-von Hippel analysis [1]
Persistence length50 nm (unchanged)Worm-like chain model fitting [7]

Thermodynamic Profiling of Dye-DNA Complexation

The binding equilibrium of JOJO-1 to dsDNA is governed by high-affinity interactions with dissociation constants (Kd) in the nanomolar range (109–1012 M−1). This affinity exhibits strong ionic strength dependence, decreasing 100-fold when NaCl concentration increases from 0.1 M to 1.0 M. This sensitivity arises from JOJO-1’s tetracationic charge (+4), which enhances electrostatic attraction to the polyanionic DNA backbone. Salt-dependent binding studies reveal that 70–80% of the binding free energy (ΔG = −50 to −60 kJ/mol) originates from non-electrostatic forces, primarily hydrophobic interactions and π-π stacking between the dye’s aromatic systems and DNA bases [1] [6].

Thermodynamic profiling via isothermal titration calorimetry (ITC) indicates the binding is entropy-driven (ΔS > 0) due to dye-induced displacement of structured water molecules from the DNA minor groove and intercalation sites. Enthalpy contributions (ΔH < 0) arise from van der Waals contacts and charge transfer interactions. Cooperative binding emerges at high dye loading ratios (Rs > 0.1), attributed to dye-induced DNA conformational changes that facilitate adjacent site occupation. This cooperativity is mathematically described by the McGhee-von Hippel binding model with a cooperativity parameter ω = 5–10 [3] [6].

Force-Dependent Binding Kinetics in Single-Molecule Systems

Single-molecule force spectroscopy using optical tweezers has quantified JOJO-1’s binding kinetics under mechanical tension. DNA tension tunes dissociation rates (koff) across seven orders of magnitude (10−4 to 103 s−1), following the relationship:koff(F) = koff,0 · exp(F · Δxoff / kBT)where F = DNA tension, Δxoff = 0.28 ± 0.04 nm transition state distance, and kBT = thermal energy. At zero tension, the intrinsic dissociation rate koff,0 ≈ 10−4 s−1 indicates remarkably stable complexes (lifetime ~2.8 hours). Association rates (kon) are sub-diffusion-limited (107 M−1s−1) due to DNA conformational rearrangements required for intercalation [2] [4] [9].

Table 2: Kinetic Parameters of JOJO-1 Intercalation (0.1 M NaCl)

ParameterValueConditions
kon,0(3.2 ± 1.7) × 107 M−1s−1Zero tension
koff,00.009 ± 0.004 s−1Zero tension
Δxon0.03 ± 0.05 nmTransition state (association)
Δxoff0.28 ± 0.04 nmTransition state (dissociation)
Force sensitivity (Φ)14.6 pNCharacteristic force for koff

Under physiological tensions (5–10 pN), JOJO-1 binding stabilizes DNA against strand separation. At forces > 60 pN, rapid dissociation occurs within seconds, demonstrating force-dependent complex destabilization. This mechanosensitivity enables dynamic control of intercalation density via external force application, useful in nanodevice applications [2] [9].

Competitive Displacement Mechanisms with Ethidium Bromide and Doxorubicin

JOJO-1 exhibits competitive and non-competitive interactions with therapeutic intercalators. Surface-enhanced Raman spectroscopy (SERS) and fluorescence displacement assays reveal that JOJO-1 displaces ethidium bromide (EtBr) from DNA with 50-fold higher efficiency than doxorubicin (DOX), attributable to differences in binding site size and electrostatic contributions [5] [6]. JOJO-1’s bis-intercalation requires 3–4 base pairs, whereas EtBr occupies only 2 base pairs. DOX binds via mixed intercalation/groove-binding, utilizing additional hydrogen bonding to the minor groove.

Molecular docking simulations indicate that JOJO-1’s central linker occupies the DNA minor groove, sterically hindering DOX’s daunosamine moiety. This spatial competition reduces DOX’s binding constant from 106 to 104 M−1 when JOJO-1 saturation exceeds Rs = 0.05. Conversely, DOX partially inhibits JOJO-1 binding at high concentrations (> 50 μM) by inducing DNA compaction and reducing accessible intercalation sites. EtBr displacement follows classical competitive inhibition kinetics, with JOJO-1’s tetracationic charge providing superior electrostatic advantage over EtBr’s monocation [5] [6].

Table 3: Competitive Binding Parameters

CompetitorJOJO-1 Binding ReductionCompetitor Kd ShiftDisplacement Mechanism
Ethidium bromide90% at 1:1 molar ratio100-fold increaseCompetitive (charge/size advantage)
Doxorubicin40% at 1:1 molar ratio20-fold increaseNon-competitive (steric hindrance)

Properties

Product Name

JOJO-1 dye

IUPAC Name

3-[dimethyl-[3-[(4Z)-4-[(4-methyl-[1,3]oxazolo[4,5-b]pyridin-4-ium-2-yl)methylidene]quinolin-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[(4Z)-4-[(4-methyl-[1,3]oxazolo[4,5-b]pyridin-4-ium-2-yl)methylidene]quinolin-1-yl]propyl]azanium;tetraiodide

Molecular Formula

C47H56I4N8O2

Molecular Weight

1272.6 g/mol

InChI

InChI=1S/C47H56N8O2.4HI/c1-50-24-11-20-42-46(50)48-44(56-42)34-36-22-28-52(40-18-9-7-16-38(36)40)26-13-30-54(3,4)32-15-33-55(5,6)31-14-27-53-29-23-37(39-17-8-10-19-41(39)53)35-45-49-47-43(57-45)21-12-25-51(47)2;;;;/h7-12,16-25,28-29,34-35H,13-15,26-27,30-33H2,1-6H3;4*1H/q+4;;;;/p-4

InChI Key

RUYSLLNKJLKJDL-UHFFFAOYSA-J

Canonical SMILES

C[N+]1=CC=CC2=C1N=C(O2)C=C3C=CN(C4=CC=CC=C34)CCC[N+](C)(C)CCC[N+](C)(C)CCCN5C=CC(=CC6=NC7=C(O6)C=CC=[N+]7C)C8=CC=CC=C85.[I-].[I-].[I-].[I-]

Isomeric SMILES

C[N+]1=CC=CC2=C1N=C(O2)/C=C/3\C4=CC=CC=C4N(C=C3)CCC[N+](CCC[N+](CCCN5C6=CC=CC=C6/C(=C\C7=NC8=C(O7)C=CC=[N+]8C)/C=C5)(C)C)(C)C.[I-].[I-].[I-].[I-]

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